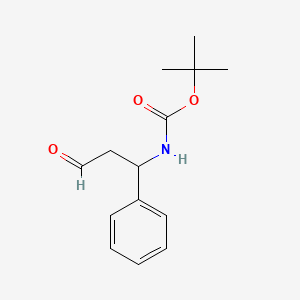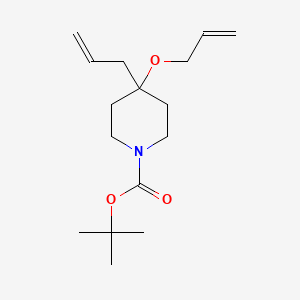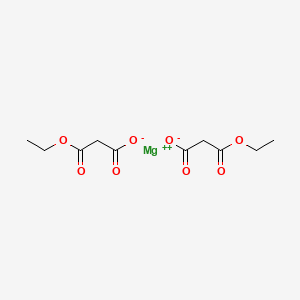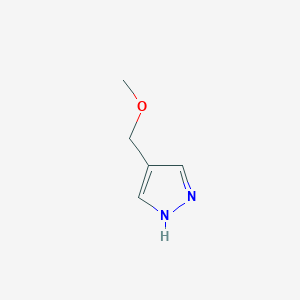
3-(methoxymethyl)-1H-pyrazole
Overview
Description
3-(Methoxymethyl)-1H-pyrazole is an organic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has a methoxymethyl group attached to the pyrazole ring. The chemical formula of this compound is C6H8N2O, and its molecular weight is 124.14 g/mol.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Thermal Rearrangements
Jefferson and Warkentin (1994) studied the thermal rearrangements of 3H-pyrazoles, including (methoxymethyl)pyrazole. They found that its rearrangement in various solvents occurs through a stepwise mechanism involving ion-pair intermediates. This research is vital for understanding the reaction mechanisms of pyrazole derivatives in organic synthesis (Jefferson & Warkentin, 1994).
Preparation of 1H-Pyrazole Derivatives
Wang et al. (2013) prepared new 3,5-diaryl-1H-pyrazoles from aryl methyl ketones, further confirming their structures through various spectroscopic methods. This research provides insight into the synthesis of structurally diverse pyrazole derivatives (Wang, Kang, Zheng, & Wei, 2013).
Tautomerism in NH-Pyrazoles
Cornago et al. (2009) studied the tautomerism of NH-pyrazoles, providing essential data on the structural behavior of such compounds in different states. This research aids in the understanding of the dynamic properties of pyrazole derivatives (Cornago et al., 2009).
Ligand Synthesis and Metal Complexes
- Synthesis of Multifunctional Pyrazole Compounds: Röder et al. (2001) reported on the synthesis of basic functional pyrazole derivatives, crucial for preparing bimetallic complexes. This is significant for the development of multifunctional ligands in coordination chemistry (Röder et al., 2001).
Pharmacological Research
Anti-inflammatory and Analgesic Activities
Menozzi et al. (1994) investigated 1-aryl-1H-pyrazole-5-acetic acids, revealing their anti-inflammatory and analgesic activities. This study contributes to the understanding of the pharmacological potential of pyrazole derivatives (Menozzi et al., 1994).
Synthesis and Biological Investigations
Prasath et al. (2015) synthesized new quinolinyl chalcones containing pyrazole groups and evaluated their antimicrobial properties. This highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
properties
IUPAC Name |
5-(methoxymethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-8-4-5-2-3-6-7-5/h2-3H,4H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFRKRYIPLNIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3132625.png)




![Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B3132647.png)

![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3132674.png)

![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3132680.png)

![1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate](/img/structure/B3132695.png)
